Product packaging for Hexadecyl octadeca-9,12-dienoate(Cat. No.:CAS No. 219138-04-2)

Hexadecyl octadeca-9,12-dienoate

Cat. No.: B3421527
CAS No.: 219138-04-2
M. Wt: 504.9 g/mol
InChI Key: MJCPRFASSBVGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexadecyl octadeca-9,12-dienoate, also known as cetyl linoleate, is a long-chain fatty acid ester with the molecular formula C₃₄H₆₄O₂ and a molecular weight of 504.88 g/mol . It is the hexadecyl (cetyl) ester of (9Z,12Z)-octadeca-9,12-dienoic acid, more commonly known as linoleic acid . This compound falls into a class of lipids that are of significant interest in biochemical and industrial research. In a natural context, closely related lipid esters, including phytol esters and other fatty acid esters, have been identified as significant components of the lipophilic fraction in high-biomass plants like papyrus ( Cyperus papyrus L.), highlighting their role as valuable phytochemicals in the context of a biorefinery . The research value of this compound stems from its utility as a standard or reference material in the analysis of complex lipid mixtures using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) . Furthermore, as a long-chain ester, it serves as a biochemical reagent for life science research, potentially used in studies focusing on lipid metabolism, the formulation of lipid-based systems, or as an intermediate in the synthesis of more complex chemical products . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H64O2 B3421527 Hexadecyl octadeca-9,12-dienoate CAS No. 219138-04-2

Properties

IUPAC Name

hexadecyl octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-33H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCPRFASSBVGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304491
Record name Hexadecyl 9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219138-04-2
Record name Hexadecyl 9,12-octadecadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219138-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecyl 9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Metabolic Transformations of Octadeca 9,12 Dienoate Esters

De Novo Biosynthesis Mechanisms in Plants and Microorganisms

The formation of Hexadecyl octadeca-9,12-dienoate is contingent on the availability of its precursors: hexadecanol (B772) (cetyl alcohol) and, more critically, the C18 polyunsaturated fatty acid, linoleic acid. The biosynthesis of linoleic acid is a well-documented process in plants and various microorganisms, involving a series of enzymatic steps.

Elucidation of Precursor Fatty Acid Production (e.g., Linoleic Acid)

Linoleic acid (octadeca-9,12-dienoic acid) is a crucial polyunsaturated fatty acid that most organisms, particularly mammals, must obtain from their diet, classifying it as an essential fatty acid. ijs.si However, plants, bacteria, protozoa, and some invertebrates can synthesize it de novo. nih.gov The biosynthetic pathway originates from oleic acid (oleic acid), a monounsaturated omega-9 fatty acid. oup.com

The synthesis process begins with the production of saturated fatty acids. The first committed step in fatty acid synthesis is catalyzed by acetyl-CoA carboxylase. aocs.org Through the action of the fatty acid synthase (FAS) complex, acetyl-CoA and malonyl-CoA units are condensed to form, typically, the 16-carbon saturated fatty acid, palmitic acid. An elongation step can extend this to the 18-carbon stearic acid.

The critical desaturation steps that lead to linoleic acid are as follows:

Formation of Oleic Acid : Stearoyl-acyl carrier protein (stearoyl-ACP) is desaturated by the soluble enzyme stearoyl-ACP Δ9-desaturase (SAD) in the plastid stroma, introducing a double bond at the ninth carbon position (from the carboxyl end) to form oleic acid (18:1Δ⁹). frontiersin.org

Formation of Linoleic Acid : Oleic acid is then transported to the endoplasmic reticulum (ER) where it becomes a substrate for a second desaturase. frontiersin.org The enzyme Δ12-desaturase (also known as fatty acid desaturase 2 or FAD2) introduces a second double bond at the 12th position, converting oleic acid into linoleic acid (18:2Δ⁹,¹²). nih.govresearchgate.net This step is considered critical as animals lack the necessary Δ12-desaturase enzyme. nih.govwou.edu In plants, this desaturation can occur on fatty acids esterified to phosphatidylcholine in the ER or to glycosylglycerides within the plastid. aocs.org

Enzymology of Fatty Acyl Desaturation and Elongation Processes

The enzymes responsible for creating unsaturated fatty acids are known as desaturases, while those that extend the carbon chain are called elongases.

Fatty Acid Desaturases (FADs): These are non-heme, iron-containing enzymes that catalyze the insertion of double bonds into fatty acyl chains. oup.com The desaturases involved in linoleic acid synthesis are typically membrane-bound and located in the endoplasmic reticulum or plastids. oup.comnih.gov They function as part of a short electron transport chain, requiring a reductant (like NADH or NADPH), a cytochrome (like cytochrome b5), and a flavoprotein reductase (cytochrome b5 reductase) to transfer electrons to molecular oxygen, which acts as the final electron acceptor. ijs.siyoutube.com The Δ9 and Δ12 desaturases are specific in where they place the double bond, always creating a cis configuration. youtube.com

Fatty Acid Elongases (ELOVs): Elongation of fatty acids beyond the 16 carbons produced by the primary fatty acid synthase is carried out by elongase systems, which are typically located on the endoplasmic reticulum. ijs.si The process involves a cycle of four reactions that add a two-carbon unit, with malonyl-CoA serving as the carbon donor. ijs.siwou.edu While not directly required for the synthesis of the C18 backbone of linoleic acid from a C16 precursor, elongases are crucial for producing very-long-chain fatty acids (VLCFAs) and work in concert with desaturases to generate a wide diversity of polyunsaturated fatty acids (PUFAs). nih.gov

Enzyme ClassFunctionLocation (in Plants)Key Substrates/ProductsCofactors/Requirements
Δ9-Desaturase (SAD) Inserts first double bond at the Δ9 positionPlastid StromaStearoyl-ACP → Oleoyl-ACPO₂, Ferredoxin
Δ12-Desaturase (FAD2) Inserts second double bond at the Δ12 positionEndoplasmic ReticulumOleate (B1233923)Linoleate (B1235992)O₂, NADH, Cytochrome b5
Elongases (ELOV) Extend fatty acid chain by 2 carbonsEndoplasmic ReticulumFatty Acyl-CoA + Malonyl-CoANADPH

Esterification Biocatalysis and Associated Enzymes

Once linoleic acid and the fatty alcohol hexadecanol are available within the cell, they can be joined via an ester bond to form this compound. This reaction is catalyzed by specific enzymes.

Role of Lipases and Esterases in this compound Formation

The formation of an ester from an acid and an alcohol is an esterification reaction. In biological systems, this is primarily catalyzed by enzymes belonging to the carboxylester hydrolase superfamily. davidmoore.org.uknih.gov This group includes both esterases and lipases.

Esterases (EC 3.1.1.1) generally hydrolyze water-soluble esters with short-chain acyl groups. nih.gov

Lipases (EC 3.1.1.3) are a subclass of esterases that are specialized to act on water-insoluble substrates with long-chain fatty acids, such as triglycerides. davidmoore.org.uknih.gov

Given that this compound is composed of a long-chain fatty acid (C18) and a long-chain alcohol (C16), its synthesis falls under the purview of lipases. While lipases are known for their hydrolytic (fat-splitting) activity in aqueous environments, they can efficiently catalyze the reverse reaction—synthesis of esters—in environments with low water activity or in the presence of organic solvents. scielo.brwikipedia.org This synthetic capability is a cornerstone of their use in industrial biocatalysis for producing various esters. scielo.br Therefore, a lipase (B570770) would be the biocatalyst responsible for the formation of this compound from linoleic acid and hexadecanol.

Investigation of Substrate Specificity and Stereoselectivity in Enzymatic Esterification

Lipases exhibit several layers of specificity, which determines their efficiency in catalyzing the esterification of particular substrates.

Substrate Specificity : Lipases generally have broad substrate specificity but show preferences. davidmoore.org.uk The reactivity is influenced by the structure of both the fatty acid and the alcohol. nih.govcapes.gov.br Factors include the length and shape of the hydrocarbon chains on either side of the forming ester bond. davidmoore.org.uk For instance, some lipases show a preference for unsaturated fatty acids over saturated ones.

Positional Specificity : When acting on a polyol like glycerol (B35011), many lipases show specificity for the primary (sn-1 and sn-3) positions over the secondary (sn-2) position. nih.gov While this is less relevant for the mono-alcohol hexadecanol, it is a key feature of lipase catalysis.

Fatty Acid Specificity : Some lipases exhibit a preference for certain types of fatty acids. For example, the lipase from Geotrichum candidum shows a preference for fatty acids containing a cis-9 double bond, like oleic and linoleic acids. nih.gov

Stereoselectivity : Enzymes are chiral catalysts and can distinguish between enantiomers of a substrate. youtube.com If a racemic mixture of a chiral alcohol or acid were provided, a lipase could selectively esterify one enantiomer over the other, a property exploited in the synthesis of enantiopure chemicals. wikipedia.orgyoutube.com

For the synthesis of this compound, a lipase would need to accommodate both the C18 linoleic acid and the C16 hexadecanol in its active site. The hydrophobic nature of the active site cavity in lipases is well-suited for these long, nonpolar molecules. davidmoore.org.uknih.gov

Biotransformation and Biodegradation Pathways

Biotransformation is the enzyme-mediated alteration of a chemical's structure by an organism, often leading to its breakdown or biodegradation. montana.edu The biodegradation of this compound would essentially be the reverse of its synthesis, followed by the catabolism of its components.

The initial and key step in the degradation of this ester is the hydrolysis of the ester bond. This reaction is catalyzed by a lipase or esterase, yielding the original precursor molecules: This compound + H₂O → Linoleic Acid + Hexadecanol

This hydrolytic action is the canonical function of lipases in digestive systems and cellular metabolism, where they break down dietary and stored fats. wikipedia.org Once liberated, the fatty acid and fatty alcohol are catabolized through separate, well-established metabolic pathways:

Linoleic Acid Degradation : As a fatty acid, linoleic acid is degraded primarily through the β-oxidation pathway, which occurs within the mitochondria and peroxisomes. This process sequentially shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO₂ and H₂O, generating ATP.

Hexadecanol Degradation : The long-chain fatty alcohol, hexadecanol, is first oxidized to its corresponding carboxylic acid, palmitic acid. This oxidation is carried out by fatty alcohol oxidases or dehydrogenases. The resulting palmitic acid then enters the β-oxidation pathway for its complete degradation, similar to other fatty acids.

These microbial degradation processes are crucial for carbon cycling in the environment and are harnessed for bioremediation to break down pollutants. nih.gov

Microbial Transformation of Linoleate Derivatives

Microorganisms are capable of transforming linoleic acid and its derivatives through various enzymatic pathways, leading to a diverse array of modified fatty acids. These transformations can alter the structure of the linoleate moiety within an ester like this compound, should the ester be subjected to microbial action.

Key microbial transformations of linoleate derivatives include isomerization and hydration. Linoleate isomerase, an enzyme found in various bacteria, catalyzes the conversion of linoleic acid into conjugated linoleic acid (CLA) isomers. nih.gov For instance, Butyrivibrio fibrisolvens, a bacterium found in the rumen, is known to hydrogenate linoleic acid via a pathway involving a t11 isomer. nih.gov Similarly, Propionibacterium acnes has been a source for studying the Δ9 isomerase of linoleic acid. nih.gov

Fatty acid hydratases are another class of microbial enzymes that act on linoleate. These enzymes catalyze the addition of a water molecule across a double bond, resulting in the formation of hydroxy fatty acids. nih.gov For example, some Lactobacillus species possess fatty acid hydratases that can convert linoleic acid into 10-hydroxy-octadecenoic acid or 13-hydroxy-octadecenoic acid. nih.gov

These microbial transformations are significant as they can produce novel fatty acid structures from linoleic acid, which could potentially be incorporated into wax esters or result from the modification of existing linoleate esters in microbial environments.

Table 1: Examples of Microbial Enzymes and Their Transformation Products from Linoleic Acid

Enzyme FamilySpecific Enzyme/MicroorganismTransformation Product(s)
IsomeraseLinoleate Isomerase (Butyrivibrio fibrisolvens)Conjugated Linoleic Acid (CLA) isomers (e.g., c9, t11-CLA)
IsomeraseΔ9 Isomerase (Propionibacterium acnes)Conjugated Linoleic Acid (CLA) isomers
HydrataseFatty Acid Hydratase 1 (FA-HY1) (Lactobacillus acidophilus)13-hydroxy-cis-9-octadecenoic acid
HydrataseFatty Acid Hydratase 2 (FA-HY2) (Lactobacillus acidophilus)10-hydroxy-octadecenoic acid

Oxidative and Hydrolytic Degradation in Biological Matrices

Esters such as this compound are susceptible to both oxidative and hydrolytic degradation in biological environments. These processes break down the molecule, affecting its structure and function.

Oxidative Degradation:

The polyunsaturated nature of the octadeca-9,12-dienoate portion of the molecule makes it particularly prone to oxidation. The presence of two double bonds in the linoleate chain leads to the formation of hydroperoxides as primary oxidation products. ifoodmm.com This autoxidation can be accelerated by factors like heat, light, and the presence of metal ions. nih.gov

The initial hydroperoxides are unstable and can undergo further reactions, including scission of the fatty acid chain. This leads to the formation of a complex mixture of secondary oxidation products, which include volatile compounds such as aldehydes (e.g., hexanal), ketones, alcohols, and furans, as well as non-volatile components that may remain attached to the ester backbone. ifoodmm.comresearchgate.net The specific products formed depend on the conditions of oxidation. For instance, heating methyl linoleate at high temperatures has been shown to produce a variety of short-chain esterified compounds and non-esterified volatile compounds. researchgate.net

Hydrolytic Degradation:

Hydrolytic degradation involves the cleavage of the ester bond in this compound, yielding its constituent parts: linoleic acid and hexadecanol. youtube.com This reaction, the reverse of esterification, can be catalyzed by acids, bases, or enzymes. In biological systems, enzymes known as esterases or lipases are primarily responsible for the hydrolysis of esters. numberanalytics.comontosight.ai

For example, pancreatic lipase and carboxyl ester lipase are enzymes in the human digestive system that hydrolyze ester bonds in lipids. nih.gov Wax-ester hydrolases are a specific class of enzymes that catalyze the hydrolysis of wax esters. ontosight.ai The rate of hydrolysis can be influenced by the structure of the ester. Steric hindrance around the ester linkage can slow down the rate of hydrolysis. lubesngreases.com The presence of water is essential for hydrolysis to occur. lubesngreases.com

Table 2: Major Degradation Products of Linoleate Esters

Degradation PathwayPrimary ProductsSecondary/Further Products
Oxidative Degradation Linoleate hydroperoxidesAldehydes (e.g., Hexanal), Ketones, Alcohols, Furans, Short-chain fatty acids
Hydrolytic Degradation Linoleic Acid, HexadecanolNot applicable (cleavage into constituent parts)

Advanced Analytical Methodologies for the Characterization of Hexadecyl Octadeca 9,12 Dienoate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of complex lipid mixtures, enabling the separation and quantification of individual components like Hexadecyl octadeca-9,12-dienoate. These methods exploit differences in the physicochemical properties of molecules, such as polarity and volatility, to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including wax esters like this compound. The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. High-temperature GC is often necessary for the analysis of high molecular weight wax esters. nih.gov Following separation, the eluted molecules are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a molecular fingerprint.

The identification of this compound using GC-MS relies on the interpretation of its mass spectrum. The fragmentation pattern provides structural information. For instance, the acylium ion [RCO]+, derived from the fatty acid moiety, is a characteristic fragment that helps identify the linoleate (B1235992) portion of the molecule. researchgate.netnih.gov The molecular ion peak, though sometimes of low intensity, provides the molecular weight of the entire ester. researchgate.net Single-ion monitoring can be employed to selectively detect and quantify specific wax esters in a complex mixture by focusing on characteristic fragment ions. nih.gov

Prior to GC-MS analysis, a preliminary separation of lipids by class using techniques like silica (B1680970) gel chromatography may be performed to isolate the wax ester fraction from other lipids. nih.gov

Key GC-MS Parameters for Wax Ester Analysis:

ParameterTypical Value/ConditionReference
Column Type DB-1 HT fused-silica capillary column nih.gov
Injector Temperature 390°C nih.gov
Detector Temperature 390°C nih.gov
Column Temperature Program 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min nih.gov
Ionization Mode Electron Ionization (EI) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography-mass spectrometry (LC-MS/MS) offers a complementary approach for analyzing wax esters, particularly for those that are thermally labile or have very high molecular weights. In LC, separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For wax esters like this compound, non-aqueous reversed-phase liquid chromatography is often employed. nih.gov

Coupling LC with tandem mass spectrometry (MS/MS) enhances the specificity and sensitivity of detection. Electrospray ionization (ESI) is a soft ionization technique commonly used, although wax esters can be challenging to ionize due to their neutral nature. nih.gov Atmospheric pressure chemical ionization (APCI) is another suitable ionization method. nih.gov In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected and fragmented to produce product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification. mdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments, which further confirms its identity. researchgate.netnih.gov

Typical LC-MS/MS Approaches for Wax Ester Analysis:

TechniqueKey FeaturesReference
LC Separation Non-aqueous reversed-phase on C18 or C30 columns nih.govtandfonline.com
Ionization ESI or APCI nih.govnih.gov
MS/MS Fragmentation Collision-induced dissociation (CID) of precursor ions nih.gov
HRMS Provides accurate mass for elemental composition determination researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Lipid Fractionation

High-performance liquid chromatography (HPLC) is a crucial tool for the initial fractionation of complex lipid extracts before detailed analysis of specific components like this compound. nih.govcapes.gov.br Lipid classes can be separated based on their polarity using normal-phase HPLC with a silica column. youtube.com In this mode, non-polar lipids like wax esters elute earlier than more polar lipids such as phospholipids (B1166683).

Reversed-phase HPLC, often using C18 or C30 columns, separates lipids based on their hydrophobicity and chain length. nih.govtandfonline.com In this case, less polar, longer-chain lipids have longer retention times. HPLC can be used preparatively to isolate the wax ester fraction, which can then be subjected to further analysis by GC-MS or other techniques. researchgate.net The use of an evaporative light-scattering detector (ELSD) allows for the detection of all non-volatile components, including wax esters. tandfonline.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric methods are indispensable for the detailed structural elucidation of this compound, providing information about its chemical bonds, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Lipid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete structure of organic molecules. Both ¹H and ¹³C NMR are used in the analysis of this compound.

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Key signals for this compound would include those for the olefinic protons of the linoleate moiety (around 5.3-5.4 ppm), the methylene (B1212753) protons adjacent to the double bonds, and the signals for the ester group's alpha-methylene protons on both the alcohol and acid sides. researchgate.netnih.gov The integration of these signals gives the relative number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. For this compound, this would include the carbonyl carbon of the ester group (around 173 ppm), the olefinic carbons (around 128-130 ppm), and the various methylene carbons of the hexadecyl and octadecadienoyl chains. nih.govmdpi.com

Characteristic NMR Chemical Shifts for Wax Esters:

NucleusFunctional GroupApproximate Chemical Shift (ppm)Reference
¹HOlefinic (-CH=CH-)5.3 - 5.4 researchgate.net
¹HMethylene alpha to ester (R-CH₂-O-CO)~4.05 researchgate.net
¹HMethylene alpha to carbonyl (O=C-CH₂-R)~2.3 researchgate.net
¹³CCarbonyl (-COO-)~173 nih.gov
¹³COlefinic (-CH=CH-)128 - 130 nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands would be:

A strong C=O stretching band for the ester group around 1735-1745 cm⁻¹.

C-O stretching bands for the ester linkage in the 1000-1300 cm⁻¹ region.

C-H stretching bands for the alkane chains just below 3000 cm⁻¹.

A =C-H stretching band for the double bonds just above 3000 cm⁻¹.

A C=C stretching band around 1650 cm⁻¹, which may be weak.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Unsaturated compounds like this compound, containing isolated double bonds, exhibit weak absorption in the UV region due to n→π* and π→π* electronic transitions. The presence of conjugated double bonds would lead to a significant shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity. libretexts.org For this compound with its non-conjugated diene system, the UV absorption is expected to be weak and at a shorter wavelength, typically below 220 nm.

Immunochemical Assays for Specific Linoleate Metabolites

The detection and quantification of specific metabolites of linoleic acid, the fatty acid component of this compound, can be achieved through highly specific immunochemical assays. These assays utilize antibodies that recognize and bind to molecules produced from the oxidative modification of linoleic acid. This approach is particularly valuable for studying the role of lipid peroxidation in biological systems.

Research has led to the development of polyclonal antibodies that specifically target proteins modified by 13-hydroperoxyoctadecadienoic acid (13-HPODE), a primary oxidation product of linoleic acid. nih.gov While the initial antibodies were raised against the modified protein, subsequent research focused on identifying the specific chemical structures (epitopes) that the antibodies recognize. nih.gov

A significant finding in this area was the identification of N epsilon-(azelayl)lysine (AZL) as a major epitope for an antibody developed against linoleic acid hydroperoxide-modified protein. nih.gov AZL is an amide-type adduct formed when peroxidized linoleic acid reacts with lysine (B10760008) residues in proteins. The specificity of the antibody to the AZL moiety allows for the targeted detection of this particular oxidative modification. nih.gov

A critical aspect of these immunochemical methods is the potential for esterified adducts to exist within complex lipid structures, such as phospholipids. nih.gov It has been observed that the immunoreactivity in tissue samples can be significantly increased after treatment with alkali or phospholipase A2. nih.gov This suggests that the AZL epitope, or similar carboxylic adducts, may be present in an esterified form, linked to larger lipid molecules. Hydrolysis of these ester bonds exposes the epitope, allowing for more effective antibody binding and detection. nih.gov This finding is directly relevant to this compound, as its hydrolysis would release linoleic acid, which can then be oxidized and form detectable adducts. These immunochemical techniques, therefore, provide a powerful tool for investigating the in vivo generation of specific linoleic acid metabolites that may be involved in pathological processes like atherosclerosis. nih.gov

Sample Preparation and Derivatization Strategies for Complex Biological and Environmental Matrices

The accurate analysis of this compound from complex biological and environmental samples is critically dependent on meticulous sample preparation and appropriate derivatization strategies. These steps are essential to isolate the target analyte from interfering substances, prevent its degradation, and modify its chemical structure for optimal detection by analytical instruments.

Sample Preparation

The initial and most critical step in the analytical workflow is the extraction of lipids from the sample matrix. Given that this compound is a lipid ester, established lipid extraction methods are generally applicable. The choice of method depends on the nature of the sample matrix, which can range from tissues and plasma to environmental samples. creative-proteomics.comnih.gov

To prevent the degradation of polyunsaturated fatty acid esters like this compound through hydrolysis or oxidation, samples should be processed immediately after collection. ugent.be If immediate extraction is not possible, rapid freezing with liquid nitrogen and storage at -70°C in sealed glass containers is recommended. ugent.be The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can further minimize oxidative degradation. ugent.be

Commonly used sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This is the most prevalent method for lipid analysis. creative-proteomics.com The Folch and Bligh & Dyer methods, which use chloroform (B151607)/methanol (B129727)/water solvent systems, are classic examples designed to extract a broad range of lipids. creative-proteomics.com The sample is homogenized in the solvent mixture, and after phase separation, the lipids, including this compound, are recovered in the non-polar chloroform layer. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a valuable technique for fractionating lipid classes and isolating specific lipids from a total lipid extract. creative-proteomics.comcreative-proteomics.com It utilizes a solid adsorbent to retain the target compound while the matrix and interfering substances are washed away. The purified analyte is then eluted with a different solvent. creative-proteomics.com This method can be tailored to selectively isolate wax esters like this compound.

Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or serum, PPT is often employed to remove proteins that can interfere with the analysis. creative-proteomics.comnih.gov An organic solvent is added to denature and precipitate the proteins, which are then removed by centrifugation, leaving the lipids in the supernatant. nih.gov

Preparation TechniquePrincipleTypical Solvents/ReagentsApplicability for this compound AnalysisReference
Liquid-Liquid Extraction (LLE)Partitioning of lipids between immiscible solvent phases.Chloroform, Methanol, WaterEffective for total lipid extraction from various biological tissues and fluids. creative-proteomics.com creative-proteomics.com
Solid-Phase Extraction (SPE)Selective adsorption of analytes onto a solid phase for separation from the sample matrix.Silica, C18; various elution solvents.Useful for cleanup and fractionation of lipid extracts to isolate specific lipid classes like wax esters. creative-proteomics.comcreative-proteomics.com creative-proteomics.comcreative-proteomics.com
Protein Precipitation (PPT)Removal of proteins from biological fluids by denaturation.Acetonitrile, MethanolA necessary pre-treatment step for high-protein samples like plasma or serum. creative-proteomics.comnih.gov creative-proteomics.comnih.gov

Derivatization Strategies

For analysis by gas chromatography (GC), which is a powerful technique for separating and quantifying fatty acid components, derivatization is typically required. aocs.orgnih.gov this compound, in its intact form, has low volatility. Therefore, the common strategy involves cleaving the ester bond to release the constituent linoleic acid and hexadecanol (B772). The released fatty acid is then converted into a more volatile and less polar derivative, most commonly a fatty acid methyl ester (FAME). nih.govsigmaaldrich.com

The primary reasons for derivatizing the fatty acid component are to:

Increase volatility for GC analysis. nih.gov

Reduce polarity to prevent adsorption to the GC column, which can cause poor peak shape and inaccurate quantification. sigmaaldrich.com

The conversion to FAMEs can be achieved through transesterification , where the hexadecyl group of the ester is directly swapped for a methyl group, or through a two-step process of hydrolysis (saponification) to the free fatty acid, followed by esterification .

Common derivatization reagents and methods include:

Boron Trichloride (BCl3) in Methanol: This reagent is widely used for the esterification of free fatty acids and the transesterification of lipid esters. sigmaaldrich.com The sample is heated with BCl3-methanol, and after the reaction, the FAMEs are extracted into a non-polar solvent like hexane (B92381) for GC analysis. sigmaaldrich.com

Methanolic HCl: Similar to BCl3-methanol, a solution of hydrogen chloride in methanol can be used to catalyze the esterification or transesterification reaction, typically by refluxing the sample with the reagent. aocs.org

Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This reagent is used to form trimethylsilyl (B98337) (TMS) esters of fatty acids. oup.com The reaction can be performed rapidly in the heated injection port of the gas chromatograph, a technique known as on-line derivatization. oup.com This method is effective for both saturated and unsaturated fatty acids. oup.com

Derivatization MethodReagentDerivative FormedTypical ConditionsKey AdvantagesReference
Acid-Catalyzed Esterification/TransesterificationBoron Trichloride (BCl3) in Methanol, 12% w/wFatty Acid Methyl Ester (FAME)Heat at 60°C for 5-10 minutes.Quantitative and produces stable derivatives for GC. sigmaaldrich.com sigmaaldrich.com
Acid-Catalyzed Esterification/TransesterificationMethanolic HClFatty Acid Methyl Ester (FAME)Reflux for ~2 hours or hold at 50°C overnight. aocs.orgEffective for both free fatty acids and glycerolipids. aocs.org aocs.org
SilylationBis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) EsterCo-injection with sample into GC inlet at ~220°C. oup.comFast, on-line procedure; no extra time beyond GC analysis. oup.com oup.com

Biological and Ecological Roles of Octadeca 9,12 Dienoate Esters in Non Human Systems

Involvement in Plant Physiology and Defense Mechanisms

Octadeca-9,12-dienoate esters are integral to plant life, playing roles in signaling and defense.

The octadecanoid pathway, which begins with the oxygenation of 18-carbon fatty acids like linoleic acid, is a crucial signaling cascade in plants. acs.org This pathway leads to the production of jasmonic acid and other oxylipins, which are vital for regulating growth, development, and defense responses. acs.org

Esters of octadeca-9,12-dienoic acid are involved in plant responses to various environmental stressors. These compounds can be mobilized and metabolized to produce signaling molecules that help the plant adapt to adverse conditions.

Function in Microbial Biochemistry and Inter-species Interactions

In the microbial world, octadeca-9,12-dienoate esters are involved in metabolic processes and community dynamics.

Certain microorganisms possess enzymes capable of metabolizing octadeca-9,12-dienoate esters. nih.gov This can lead to the production of various secondary metabolites, some of which may have antimicrobial properties. researchgate.net For instance, studies have shown that derivatives of 9,12-octadecadienoic acid exhibit antibacterial and antifungal activity. researchgate.net

The presence and metabolism of octadeca-9,12-dienoate esters can influence the composition and interactions within microbial communities. researchgate.net As a source of carbon and energy, these esters contribute to nutritional cycling in various ecosystems.

Influence on Model Membrane Biophysics and Dynamics

The long hydrocarbon chains of Hexadecyl octadeca-9,12-dienoate suggest that it would likely integrate into lipid bilayers, potentially altering membrane fluidity and other biophysical properties. However, specific research on its direct effects on model membranes is not extensively documented in the provided search results.

Computational and Experimental Studies on Lipid Bilayer Structure and Fluidity

While specific experimental studies focusing exclusively on this compound are not extensively documented in publicly available literature, the behavior of similar long-chain fatty acid esters and their components within lipid bilayers has been the subject of computational and experimental investigation. These studies provide a framework for understanding how this wax ester would likely interact with and modulate the properties of cell membranes.

The presence of the two cis double bonds in the octadeca-9,12-dienoate portion of the molecule is expected to introduce kinks in the acyl chain, which would disrupt the ordered packing of phospholipids (B1166683) in a bilayer. This disruption increases the fluidity of the membrane. nih.gov The incorporation of unsaturated fatty acids into mitochondrial membranes, for example, has been shown to decrease the order-disorder transition temperature (Tf) and increase the activation energy (Ea) of membrane-associated enzymes, indicating a more fluid membrane state. nih.gov The ratio of linoleic acid to stearic acid, in particular, was found to be related to these changes in membrane fluidity. nih.gov

Molecular dynamics simulations have revealed that long hydrocarbon chains, such as the hexadecyl and octadecadienoyl chains of this compound, are highly flexible and dynamic within the hydrophobic core of a lipid bilayer. youtube.com This flexibility contributes to the self-assembling and self-repairing nature of membranes. youtube.com Furthermore, computational studies on very-long-chain fatty acids (VLCFAs) indicate that these long chains can exhibit significant interdigitation, where they extend into the opposing leaflet of the bilayer. researchgate.net This interdigitation can influence interleaflet interactions and signal transduction. researchgate.net The conformation of these long chains can fluctuate between elongated, L-shaped, and turned conformations, and these conformational changes can help to mitigate differences in lipid density between the two leaflets of the membrane. u-tokyo.ac.jp

The table below summarizes findings from studies on related lipid components and their effects on lipid bilayer properties, which can be extrapolated to infer the behavior of this compound.

Lipid Component FeatureObserved Effect on Lipid BilayerRelevant Research Finding
Unsaturated Acyl Chains (like octadeca-9,12-dienoate) Increased membrane fluidity; Decreased phase transition temperature.Diets rich in unsaturated fatty acids led to a decrease in the order-disorder transition temperature of mitochondrial membranes. nih.gov
Long Hydrocarbon Chains (like hexadecyl and octadecadienoyl) Increased potential for interdigitation; Modulation of interleaflet interactions.Molecular dynamics simulations of very-long-chain fatty acids show significant interdigitation and conformational flexibility within the bilayer. researchgate.net
Ester Linkage Potential for specific interactions at the membrane interface.The orientation and interactions of ester-containing molecules can be influenced by the surrounding lipid environment.

Interactions with Surfactant Systems and Aggregate Formation

This compound, being a nonpolar ester, can act as the oil phase in microemulsion systems. Microemulsions are thermodynamically stable, transparent, and low-viscosity mixtures of an oil phase, a water phase, and a surfactant, often in combination with a co-surfactant. youtube.comgattefosse.com These systems form spontaneously and are of interest for various applications. youtube.com

The formation and stability of microemulsions containing fatty acid esters are dependent on several factors, including the nature of the surfactant and co-surfactant, their ratio, and the temperature. researchgate.netresearchgate.net For instance, studies on microemulsions using fatty acid methyl esters (FAMEs) as the oil phase have demonstrated the feasibility of creating stable systems with "green" surfactants like alkyl polyglycosides (APGs). researchgate.net The choice of co-surfactant, such as different alkanols, can significantly impact the phase behavior and the area of the isotropic microemulsion region in phase diagrams. researchgate.net

The table below outlines the key components and characteristics of microemulsion systems where a compound like this compound could serve as the oil phase.

Component/CharacteristicRole/Description in Microemulsion Formation
Oil Phase (e.g., this compound) The nonpolar liquid that forms the dispersed or continuous phase.
Aqueous Phase The polar liquid, typically water.
Surfactant Amphiphilic molecules that reduce interfacial tension between the oil and aqueous phases. youtube.com
Co-surfactant Often an alcohol of intermediate chain length that increases the flexibility of the surfactant film. gattefosse.com
Aggregate Structure Can be oil-in-water (o/w) droplets, water-in-oil (w/o) droplets, or bicontinuous structures. youtube.com

Participation in Ecosystem Processes and Biogeochemical Cycles

Wax esters, the class of compounds to which this compound belongs, play a crucial role in marine ecosystems, particularly in the context of energy storage and carbon cycling. researchgate.net Many marine organisms, especially those in high-latitude environments, synthesize and accumulate large quantities of wax esters as a long-term energy reserve. researchgate.netnih.gov

For example, calanoid copepods, a key group of zooplankton, store energy in the form of wax esters to survive periods of low food availability, such as during winter diapause. researchgate.net These lipid stores are catabolized to fuel their metabolism during these inactive periods. researchgate.net Research has shown that there can be selective catabolism of different types of wax esters, with polyunsaturated wax esters being utilized at different rates than saturated ones, potentially linked to processes like diapause termination. researchgate.net

The accumulation of wax esters in these organisms has significant implications for biogeochemical cycles, particularly the oceanic carbon cycle. researchgate.net When these organisms die or are consumed, the carbon stored in their lipid-rich bodies can be transported to the deep ocean, a process known as the biological carbon pump. This sequestration of carbon in the deep sea removes it from the atmosphere for long periods.

Furthermore, the biosynthesis of wax esters is not limited to eukaryotes. Bacteria in marine sediments have also been found to possess the genetic potential for wax ester and triacylglycerol synthesis. nih.gov This suggests that microbial communities in sediments may also contribute to the production and turnover of these energy-rich lipids, playing a role in the benthic food web and the biogeochemistry of marine sediments. nih.gov The cycling of these lipids within aquatic ecosystems is a key component of the broader movement and transformation of carbon and other elements. wikipedia.orgfiveable.me

Computational and Theoretical Studies on Hexadecyl Octadeca 9,12 Dienoate

Molecular Dynamics Simulations for Conformational and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions at interfaces.

For a large, flexible molecule like hexadecyl octadeca-9,12-dienoate, MD simulations can elucidate its vast conformational landscape. The long hexadecyl and octadeca-9,12-dienoyl chains can adopt numerous folded and extended shapes, driven by thermal energy and interactions with their environment. Simulations can map the probability of different conformations, identifying the most stable and frequently occurring structures in various solvents. This is crucial for understanding how the molecule packs in condensed phases or interacts with other molecules.

The interfacial behavior of this compound, for example at an oil-water or air-water interface, is of significant interest due to its amphiphilic nature, albeit weak. MD simulations can model how these molecules orient themselves at such interfaces. It is expected that the ester group, being the most polar part of the molecule, would preferentially orient towards the water phase, while the long hydrocarbon chains would remain in the non-polar phase (oil or air). nih.gov

Studies on similar long-chain fatty acid esters using MD simulations have successfully determined properties like surface tension and density profiles across interfaces. nih.gov These simulations typically employ force fields like TraPPE (Transferable Potentials for Phase Equilibria) or CHARMM, which define the potential energy of the system based on atomic positions. nih.govacs.org For a molecule like this compound, a united-atom or all-atom force field would be appropriate to capture the subtle energetic differences between various conformations.

A typical MD simulation setup for studying the interfacial behavior of this compound would involve creating a simulation box with a slab of water and a non-polar solvent or a vacuum to represent the interface. The ester molecules would be placed at this interface, and the system would be simulated for a sufficient time (nanoseconds to microseconds) to reach equilibrium. Analysis of the simulation trajectory would then reveal the preferred orientation, packing density, and conformational dynamics of the molecules at the interface.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound at an Oil-Water Interface

ParameterValue/Description
Force Field CHARMM36 or GROMOS54a7 with appropriate lipid parameters
Water Model TIP3P or SPC/E
Ensemble NPT (isothermal-isobaric) or NVT (canonical)
Temperature 298 K (25 °C)
Pressure 1 atm (for NPT simulations)
Time Step 1-2 fs
Simulation Time 100 ns - 1 µs
System Size ~500 water molecules, ~100 ester molecules, ~200 non-polar solvent molecules

This table presents a hypothetical but realistic set of parameters for an MD simulation. The actual values would be chosen based on the specific research question and computational resources.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and the energies of different electronic states. This information is key to understanding a molecule's reactivity.

For this compound, DFT calculations can be used to pinpoint the most reactive sites within the molecule. The presence of two double bonds in the octadeca-9,12-dienoate chain makes this region susceptible to electrophilic attack and oxidation. DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, and for an unsaturated ester, it is likely to be localized around the C=C double bonds. The LUMO, on the other hand, indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate other reactivity descriptors such as the electrostatic potential map, which shows the distribution of charge on the molecule's surface. For this compound, the oxygen atoms of the ester group would exhibit a negative electrostatic potential, making them susceptible to attack by electrophiles or interaction with positively charged species. Conversely, the hydrogen atoms of the hydrocarbon chains would have a positive potential.

DFT studies on similar unsaturated fatty acid methyl esters have successfully elucidated their electronic properties and provided insights into their oxidation mechanisms. researchgate.netmdpi.com Such calculations for this compound would involve optimizing the molecule's geometry and then performing single-point energy calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

Table 2: Predicted Reactivity Hotspots in this compound from Theoretical Considerations

Molecular RegionType of ReactivityTheoretical Justification
C=C double bonds Susceptible to oxidation and electrophilic additionHigh electron density (location of HOMO)
Ester carbonyl oxygen Nucleophilic center, hydrogen bond acceptorHigh negative electrostatic potential
Allylic C-H bonds Susceptible to radical abstractionWeaker C-H bond strength due to adjacent double bond

Docking and Molecular Modeling of Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding how a substrate like this compound might interact with an enzyme. Given its structure as a wax ester, likely enzymes to interact with it would be lipases or esterases, which catalyze the hydrolysis of ester bonds.

The process of docking this compound into the active site of a lipase (B570770) would begin with obtaining the three-dimensional structures of both the ligand and the enzyme. The structure of the enzyme would typically be sourced from a protein databank (e.g., PDB), while the ligand's structure would be generated and energy-minimized using molecular modeling software.

The docking algorithm would then explore a vast number of possible binding poses of the ester within the enzyme's active site, evaluating the fitness of each pose using a scoring function. This function estimates the binding affinity, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The result is a ranked list of potential binding modes, with the top-ranked pose representing the most likely enzyme-substrate complex.

Studies involving the docking of fatty acids and their esters with lipases have revealed key interactions within the enzyme's binding pocket. nih.govnih.gov For this compound, it is expected that the long, hydrophobic chains would occupy a hydrophobic tunnel or groove in the lipase, while the ester group would be positioned near the catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) for hydrolysis. nih.gov The flexibility of the long alkyl chains would be a critical factor to consider in the docking calculations.

Table 3: Hypothetical Docking Results of this compound with a Lipase

ParameterResult
Target Enzyme Candida antarctica lipase B (CALB) or similar
Binding Site Catalytic pocket containing the Ser-His-Asp triad
Predicted Binding Energy -8 to -12 kcal/mol
Key Interacting Residues Hydrophobic residues lining the binding tunnel (e.g., Trp, Leu, Ile); Serine of the catalytic triad forming a covalent intermediate

This table is illustrative and the actual results would depend on the specific lipase and docking software used.

Predictive Modeling of Environmental Fate and Distribution

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to estimate the environmental fate and distribution of chemicals based on their molecular structure. ecetoc.org These models are crucial for assessing the potential environmental impact of substances like this compound without extensive experimental testing.

The environmental fate of a chemical is governed by properties such as its water solubility, octanol-water partition coefficient (Kow), vapor pressure, and rates of degradation (e.g., hydrolysis, biodegradation, photolysis). For a large, lipophilic molecule like this compound, a very high Kow and low water solubility would be expected.

QSAR models use mathematical equations to correlate these properties with molecular descriptors calculated from the chemical's structure. These descriptors can be simple, like molecular weight, or more complex, like topological indices or quantum-chemically calculated parameters.

For this compound, QSAR models would likely predict the following:

High Sorption to Organic Matter: Due to its high lipophilicity, the molecule would tend to partition from water into soil, sediment, and sludge. The soil adsorption coefficient (Koc) would be predicted to be high. researchgate.net

Bioaccumulation Potential: The high Kow suggests a tendency to accumulate in the fatty tissues of organisms.

Low Volatility: The high molecular weight would result in a very low vapor pressure, meaning it is unlikely to be found in significant concentrations in the atmosphere.

Various software packages and online platforms, such as the US EPA's EPI Suite™, can be used to estimate these properties for a given chemical structure.

Table 4: Predicted Environmental Properties of this compound using QSAR Models

PropertyPredicted Value/BehaviorImplication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient) > 10High potential for bioaccumulation and sorption to organic matter
Water Solubility Very low (< 1 µg/L)Primarily found in solid phases (soil, sediment) rather than water
Vapor Pressure Extremely lowNegligible presence in the atmosphere
Biodegradation Half-life Weeks to monthsPersistent in the environment but ultimately biodegradable

These are estimated values based on the general properties of large esters and may vary depending on the specific QSAR model used.

Development of Predictive Models for Lipid Systems

The study of this compound can contribute to the development of broader predictive models for lipid systems. Lipids are a diverse class of molecules, and understanding their collective behavior in systems like membranes, micelles, or lipid nanoparticles is a major challenge in computational biology and materials science. rsc.orgschrodinger.com

This compound, as a type of wax ester, can be used as a model compound in the development and validation of new computational models for lipids. For example, coarse-grained (CG) MD simulations are a powerful tool for studying the self-assembly of large numbers of lipid molecules over long timescales. mdpi.comchemrxiv.org In a CG model, groups of atoms are represented as single beads, which significantly reduces the computational cost. Developing accurate CG parameters for wax esters like this compound would allow for the simulation of their behavior in complex lipid mixtures.

These simulations can predict how the inclusion of such esters might affect the properties of a lipid bilayer, such as its fluidity, thickness, and permeability. This is relevant for understanding the role of wax esters in biological systems and for designing lipid-based drug delivery systems. schrodinger.com

Furthermore, data from quantum chemical calculations and all-atom MD simulations of this compound can be used to parameterize and validate these more computationally efficient coarse-grained models. This multi-scale modeling approach is essential for bridging the gap between the detailed behavior of single molecules and the macroscopic properties of lipid systems.

Biotechnological Production and Industrial Applications Research of Hexadecyl Octadeca 9,12 Dienoate

Enzymatic Biocatalysis for Sustainable Ester Synthesis

The industrial production of wax esters like hexadecyl octadeca-9,12-dienoate has traditionally relied on chemical synthesis methods that often require high temperatures and pressures, leading to significant energy consumption and environmental concerns. nih.gov Enzymatic biocatalysis, particularly using lipases, presents a greener and more sustainable alternative, offering high selectivity and mild reaction conditions. nih.govmdpi.com Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification reactions in environments with low water activity, making them ideal for synthesizing esters from fatty acids and fatty alcohols. researchgate.netnih.gov

Optimization of Reaction Conditions and Enzyme Systems

The efficiency of enzymatic synthesis of wax esters is highly dependent on several key parameters, including the choice of lipase (B570770), temperature, substrate molar ratio, and reaction medium. mdpi.commdpi.com Immobilized lipases are frequently preferred as they can be easily recovered and reused, which improves the cost-effectiveness of the process. mdpi.comresearchgate.net

Enzyme Selection and Immobilization: Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is a widely used and effective biocatalyst for ester synthesis due to its high activity and stability. mdpi.comfrontiersin.org Other lipases, such as those from Rhizomucor miehei and Candida rugosa, have also been investigated. mdpi.comproject-incite.eu The support material for immobilization plays a crucial role; for instance, core-shell structured magnetic composites like Fe3O4@MIL-100(Fe) have been used to immobilize Candida rugosa lipase, allowing for easy separation using an external magnetic field and demonstrating good reusability. researchgate.net

Reaction Parameters: The optimization of reaction conditions is critical for maximizing the yield and purity of the desired wax ester.

Temperature: The optimal temperature for lipase-catalyzed esterification typically ranges between 40°C and 65°C. mdpi.commdpi.comproject-incite.eu For example, in the synthesis of phytosterol oleate (B1233923) using Yarrowia lipolytica lipase, the maximum conversion rate of 85% was achieved at 50°C. mdpi.com

Substrate Molar Ratio: An excess of one of the substrates, usually the alcohol, is often used to shift the reaction equilibrium towards ester formation. mdpi.com In the synthesis of octyl formate (B1220265), a formic acid to octanol (B41247) molar ratio of 1:7 resulted in the highest conversion. mdpi.com

Water Activity (a_w): Water is a byproduct of esterification, and its removal is essential to prevent the reverse reaction (hydrolysis). nih.gov However, a minimal amount of water is necessary to maintain the enzyme's conformational flexibility and activity. nih.gov Water removal can be achieved using molecular sieves, nitrogen stripping, or pervaporation. project-incite.eu

Solvent: While solvent-free systems offer advantages like higher substrate concentration and productivity, the choice of an appropriate organic solvent can sometimes enhance the reaction. project-incite.eu Solvents like 1,2-dichloroethane (B1671644) have been used effectively in some ester synthesis processes. mdpi.com

ParameterStudied Range/ConditionOptimal Value/ObservationSource
EnzymeNovozym 435 (immobilized CALB), Lipozyme RM IM, Candida rugosa lipaseNovozym 435 is frequently optimal for various ester syntheses. mdpi.comfrontiersin.org
Temperature30°C - 101°CGenerally 40°C - 65°C for many esterification reactions. mdpi.commdpi.com
Substrate Molar Ratio (Acid:Alcohol)1:1 to 1:11Excess alcohol (e.g., 1:7) often improves conversion. mdpi.com
Enzyme Concentration5 g/L - 25 g/L15 g/L was optimal for octyl formate synthesis. mdpi.com
Water RemovalMolecular sieves, N2 stripping, PervaporationEssential for driving the reaction towards synthesis and achieving high conversion (>90%). project-incite.eu

Development of Novel Bioreactor Designs for this compound Production

Advancements in bioreactor technology are crucial for scaling up enzymatic wax ester production to an industrial level. Novel designs aim to improve mass transfer, facilitate enzyme reuse, and enable continuous operation.

Packed-Bed Reactors (PBRs): In a PBR, the immobilized enzyme is packed into a column through which the substrate solution flows. This design allows for continuous processing and easy reuse of the biocatalyst. project-incite.eu PBRs coupled with in-situ water removal techniques, such as pervaporation using zeolite-based membranes, have demonstrated high fatty acid conversion (>90%) in solvent-free conditions for producing monoacylglycerols. project-incite.eu

Bubble Column Reactors: These reactors are used for gas-liquid reactions and have been successfully employed for the synthesis of medium-chain diacylglycerols using immobilized lipase. frontiersin.org The design facilitates good mixing and mass transfer. In one study, a bubble column reactor produced crude diacylglycerols with a concentration of 41-44% in just 30 minutes. frontiersin.org

Enzyme-Immobilized Microreactors: Microreactors offer a significantly higher surface-area-to-volume ratio, leading to enhanced mass and heat transfer rates. researchgate.net A polytetrafluoroethylene (PTFE) open-tubular microreactor, with Candida antarctica lipase B immobilized via a polydopamine layer, achieved a 95% yield in wax ester production in just 35 minutes, compared to over 4 hours in a traditional batch reactor. researchgate.net This microreactor also showed excellent stability, retaining 83% of its initial activity after 144 hours of continuous use. researchgate.net

Integrated Continuous-Flow Systems: A recent development involves a fully continuous synthesis of wax esters from glucose and fatty acids by integrating whole-cell and in-vitro biocatalysis. acs.org Metabolically engineered cells immobilized in a continuous reactor produce fatty alcohols, which are then extracted and fed into a second enzymatic reactor containing immobilized lipase for the final esterification step. acs.org This cascade process achieved a continuous production of wax esters at a rate of up to 23.35 mg/(L·h). acs.org

Microbial Fermentation and Metabolic Engineering Strategies

The production of specific wax esters like this compound can be achieved through the metabolic engineering of microorganisms. researchgate.net By introducing and optimizing heterologous biosynthetic pathways in robust industrial microbes such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica, it is possible to create cell factories for sustainable wax ester production from renewable feedstocks. iastate.edunih.gov

Strain Improvement for Enhanced this compound Yield

Improving the productivity of microbial strains is a key objective in making biotechnological production economically viable. This involves selecting the right host organism, optimizing gene expression, and refining fermentation conditions.

Host Selection: Oleaginous yeasts like Yarrowia lipolytica are particularly attractive hosts because they naturally accumulate large amounts of lipids and can utilize a wide variety of low-cost substrates. researchgate.net E. coli is also a common choice due to its rapid growth and the extensive availability of genetic tools. iastate.edu

Optimization of Gene Expression: The expression levels of the enzymes in the wax ester biosynthetic pathway must be carefully balanced. Researchers have compared different expression systems and hosts to enhance wax ester production and improve strain stability. nih.gov

Carbon Source Optimization: The choice of carbon source significantly impacts the yield and composition of the final product. While glucose is a common substrate, studies have shown that using lipid-based feedstocks, such as free fatty acids, soybean oil, or even waste cooking oil, can dramatically increase wax ester production. researchgate.netiastate.edu In one study, switching the carbon source from glucose to waste cooking oil led to a 60-fold increase in wax ester production in an engineered Y. lipolytica strain. iastate.edunih.gov This engineered yeast produced up to 7.6 g/L of wax esters, which constituted 57% of the yeast's dry cell weight. researchgate.netiastate.edu

Host OrganismEngineering StrategyCarbon SourceResulting Wax Ester TiterSource
Yarrowia lipolyticaExpression of FAR and WS genes, optimization of expression systemWaste Cooking Oil7.6 g/L researchgate.netiastate.edu
Escherichia coli BL21(DE3)Expression of FAR and WS genes, optimization of feeding strategyGlucose / Oleic Acid3.7 - 4.0 g/L iastate.edunih.gov
Yarrowia lipolyticaHeterologous expression of FAR and WSUsed Cooking Oils2.0 g/L researchgate.net

Genetic Manipulation of Lipid Biosynthetic Pathways in Host Organisms

The core of producing a specific wax ester like this compound lies in the precise genetic manipulation of the host's lipid metabolism. This involves introducing genes for wax ester synthesis and modifying native pathways to provide the correct fatty acid and fatty alcohol precursors.

The biosynthesis of wax esters requires two key enzymatic activities: a fatty acyl-CoA reductase (FAR) to convert a fatty acyl-CoA into a fatty alcohol, and a wax ester synthase (WS) to esterify the fatty alcohol with another fatty acyl-CoA molecule. nih.govoup.com

Heterologous Expression of FAR and WS: Genes encoding these enzymes are sourced from various organisms and expressed in the production host. iastate.edu For example, a bifunctional acyl-coenzyme A reductase from the jojoba plant (Simmondsia chinensis) and a bacterial wax ester synthase from Acinetobacter baylyi have been co-expressed in E. coli. nih.gov When fed with oleic acid, this engineered strain produced jojoba oil-like wax esters. nih.gov Similarly, wax synthases from Marinobacter hydrocarbonoclasticus have been expressed in yeast. chalmers.segoogle.com

Modulating the Acyl-CoA Pool: To produce a specific wax ester, the intracellular pool of fatty acyl-CoAs must be tailored. This can be achieved by expressing acyl-ACP thioesterases with specific chain-length preferences. nih.gov For instance, co-expressing a thioesterase that produces medium-chain fatty acids along with a FAR and WS in Camelina sativa resulted in the accumulation of novel, reduced-chain-length wax esters in the seeds. nih.gov

Directed Evolution of Enzymes: The substrate specificity of enzymes can be altered through directed evolution. In one study, a wax ester synthase from Marinobacter hydrocarbonoclasticus was subjected to random mutagenesis to improve its efficiency for shorter-chain alcohols like ethanol, demonstrating that enzyme properties can be tailored for the synthesis of specific ester products. chalmers.se

Applications in Specialty Chemical and Material Science Research

This compound, as a long-chain unsaturated wax ester, possesses properties that make it a valuable compound in the fields of specialty chemicals and material science. Wax esters are known for their use as feedstocks for lubricants, cosmetics, and pharmaceuticals. nih.gov

The properties of wax esters, such as their low melting point and high oxidative stability, make them highly sought after as components in high-performance biolubricants. nih.gov The unsaturation provided by the linoleate (B1235992) (octadeca-9,12-dienoate) portion of the molecule influences its fluidity and chemical reactivity.

In material science, the bifunctional nature of related fatty acid derivatives, such as 12-oxo-9(Z)-dodecenoic acid, suggests their potential as precursors for bio-based polymers. nih.gov The ester and alkene groups within this compound could similarly be functionalized for polymerization or for grafting onto other materials to impart specific properties like hydrophobicity or lubricity.

Furthermore, lipids and related compounds are integral to the flavor and quality of food products, where they can be precursors to various volatile compounds through oxidation. mdpi.com While not a direct application, this highlights the chemical transformations such esters can undergo. In the pharmaceutical and cosmetic industries, wax esters are used for their emollient and stabilizing properties. researchgate.net The specific structure of this compound could be explored for novel formulations in these areas. Additionally, polyethylene (B3416737) glycol (PEG), a polymer often used in pharmaceutical formulations, can be derivatized with lipids to form PEGylated lipids, which are used as excipients in advanced drug delivery systems like mRNA vaccines. wikipedia.org This points to the potential for functionalizing wax esters for high-value biomedical applications.

Exploration as a Renewable Resource for Bio-based Products

This compound, a type of fatty acid ester, is situated at the forefront of research into renewable and sustainable chemical feedstocks. As industries globally shift away from petroleum-based products, bio-based esters derived from natural oils and fats are gaining significant attention. openpr.comnewji.ai These compounds represent a more environmentally friendly alternative due to their biodegradability, low toxicity, and origin from renewable biological sources. newji.ai

The synthesis of fatty acid esters like this compound typically involves the esterification or transesterification of fatty acids or their simpler esters (like methyl esters) with an alcohol. newji.aiiea-amf.org The fatty acid component, octadeca-9,12-dienoic acid (linoleic acid), is abundantly available from various vegetable oils such as soybean, rapeseed, and sunflower oil. iea-amf.orgnih.gov The alcohol component, hexadecanol (B772) (cetyl alcohol), can also be derived from the reduction of corresponding fatty acids from sources like palm oil. This positions this compound as a compound that can be produced entirely from renewable agricultural resources. google.com

The general class of fatty acid esters is recognized for its versatility and can be utilized in a wide array of applications, including as bio-diluents, solvents, and plasticizers in inks, adhesives, and coatings. emeryoleo.com Their favorable properties, such as good color stability and low odor, further enhance their suitability as sustainable alternatives to petrochemical-based materials. emeryoleo.com The market for bio-based esters is projected to experience substantial growth, driven by both regulatory pressures for greener formulations and increasing consumer demand for environmentally conscious products. openpr.com

Table 1: Potential Bio-based Applications of Fatty Acid Esters

Application AreaPotential Function of this compound
Inks, Adhesives, CoatingsBio-diluent, Solvent, Plasticizer
Cleaners and StrippersComponent in eco-friendly formulations
CosmeticsEmollient and Dispersant
PlasticsBio-based Additive
Industrial LubricantsRelease Agent, Lubricity Enhancer

Role in the Formulation of Emulsions and Dispersions

The amphiphilic nature of fatty acid esters, characterized by a polar head group (the ester) and a nonpolar tail (the hydrocarbon chains), suggests their potential utility in the formulation of emulsions and dispersions. While specific research on this compound in this context is limited, the general properties of similar long-chain esters indicate a role as emulsifying agents or stabilizers.

In an emulsion, which is a mixture of two immiscible liquids like oil and water, an emulsifier is crucial for stability. The fatty acid ester can orient itself at the oil-water interface, with the hydrophilic ester group in the aqueous phase and the lipophilic alkyl chains in the oil phase. This reduces the interfacial tension between the two phases, allowing for the formation of a stable dispersion of one liquid within the other.

Fatty acid esters are noted for their use as dispersants in various formulations, including cosmetics and inks. emeryoleo.com In these systems, they can aid in the uniform distribution of solid particles within a liquid medium, preventing settling or clumping. The long hydrocarbon chains of this compound would provide significant van der Waals interactions with nonpolar particles and surfaces, while the ester group could interact with more polar components of a formulation.

Development of Biocompatible Lubricants or Surfactants

The development of biocompatible and biodegradable lubricants is a critical area of research aimed at reducing the environmental impact of conventional mineral oil-based products. mdpi.com Wax esters, the chemical class to which this compound belongs, are recognized for their excellent lubrication properties. mdpi.comoup.com Historically, high-performance lubricants were derived from sperm whale oil, which is primarily composed of wax esters. google.com

Research into bio-based lubricants has identified vegetable oils and their derivatives as promising candidates due to their inherent lubricity. mdpi.com The ester functional group is known to adhere to metal surfaces, forming a protective film that reduces friction and wear. The properties of wax esters as lubricants are influenced by the chain length and degree of unsaturation of their fatty acid and alcohol components. oup.com The long carbon chains of both the hexadecanol and the octadeca-9,12-dienoic acid in this compound suggest it would possess a high viscosity index, a desirable trait for lubricants operating over a range of temperatures. mdpi.com The presence of double bonds in the linoleic acid portion may influence its oxidative stability, a factor that is critical for lubricant longevity. oup.com

In addition to their role as lubricants, the structure of fatty acid esters lends them surfactant properties. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. This property is fundamental to their use in detergents, wetting agents, and emulsifiers. The potential for this compound to act as a bio-based surfactant is rooted in its amphiphilic structure, making it a candidate for inclusion in green cleaning products and other formulations requiring surface-active agents. openpr.com The exploration of such esters in material science is an active area of research, with a focus on creating bio-based materials with specific functional properties. evitachem.com

Table 2: Comparison of Lubricant Properties

PropertyMineral Oil-based LubricantsBio-based Esters (e.g., Wax Esters)
Origin Fossil fuelsRenewable (Vegetable oils, animal fats) newji.ai
Biodegradability LowHigh mdpi.com
Lubricity GoodExcellent mdpi.com
Toxicity Can be highGenerally low newji.ai
Viscosity Index Variable, often requires additivesHigh mdpi.com
Oxidative Stability Generally highCan be lower, may require modification oup.com

Environmental Fate and Transformation in Abiotic Systems

Biodegradation in Soil and Aquatic Environments

The primary mechanism for the environmental breakdown of hexadecyl octadeca-9,12-dienoate is biodegradation, mediated by microorganisms present in soil and aquatic systems. As a wax ester, it can be utilized by a diverse range of bacteria and fungi as a source of carbon and energy.

The initial and rate-limiting step in the biodegradation of wax esters is enzymatic hydrolysis. This process, catalyzed by lipase (B570770) and esterase enzymes, cleaves the ester bond, yielding a long-chain fatty alcohol (1-hexadecanol) and a long-chain unsaturated fatty acid (linoleic acid). These resulting molecules are then further metabolized through established pathways. The long-chain alcohol is oxidized to its corresponding fatty acid, and both fatty acids are subsequently degraded via the β-oxidation pathway.

The rate and extent of biodegradation are influenced by several factors. The presence of unsaturation in the fatty acid moiety, as seen in this compound, can increase the rate of biodegradation compared to fully saturated esters. Environmental conditions such as temperature, pH, oxygen availability, and the composition of the microbial community also play a crucial role. For instance, optimal degradation of similar long-chain esters in soil has been observed at neutral pH and temperatures around 30°C.

Photolytic and Chemical Degradation Pathways in the Environment

In addition to biodegradation, this compound can undergo abiotic degradation through photolysis and chemical hydrolysis, particularly in aquatic environments and the upper layers of soil exposed to sunlight.

Photolytic Degradation: The two double bonds in the octadeca-9,12-dienoate portion of the molecule make it susceptible to photodegradation. Direct photolysis can occur through the absorption of ultraviolet (UV) radiation from sunlight, leading to the formation of reactive species and subsequent breakdown of the molecule. Indirect photolysis can also occur, where photosensitizing substances present in the environment absorb light energy and transfer it to the wax ester, initiating degradation. The presence of two double bonds would likely make it more susceptible to photo-oxidation compared to monounsaturated or saturated esters.

Chemical Degradation (Hydrolysis): The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond to form the constituent alcohol and fatty acid. This process can be catalyzed by acids or bases present in the environment. The rate of hydrolysis is dependent on pH and temperature. While generally slower than biodegradation under typical environmental conditions, hydrolysis can be a significant degradation pathway in certain abiotic compartments. The half-life for hydrolysis of long-chain esters can vary from days to years depending on environmental conditions.

Bioavailability and Mobility in Environmental Compartments

The bioavailability and mobility of this compound in the environment are largely governed by its high molecular weight and low water solubility.

Mobility: Due to its strong tendency to sorb to soil and sediment particles, the mobility of this compound in the environment is expected to be very low. Its high predicted octanol-water partition coefficient (Log Kow) of 14.7 suggests a strong affinity for organic phases over water. This indicates that it will not be readily transported with water through the soil profile and is unlikely to leach into groundwater. Instead, it is expected to remain in the upper soil layers or sediment where it was deposited.

Predicted Physicochemical Properties Influencing Environmental Mobility of this compound
PropertyPredicted ValueImplication for Environmental Mobility
Molecular Weight504.9 g/molHigh molecular weight contributes to low volatility and mobility.
Log Kow (Octanol-Water Partition Coefficient)14.7Very high value indicates strong sorption to organic matter and low potential for leaching.
Water SolubilityVery low (estimated)Limits transport in aqueous systems and bioavailability.

Methodologies for Environmental Monitoring and Residue Analysis

The detection and quantification of this compound in environmental samples such as soil, water, and sediment

Future Research Directions and Emerging Paradigms for Hexadecyl Octadeca 9,12 Dienoate

Advanced 'Omics' Approaches (e.g., Lipidomics, Metabolomics) for Comprehensive Profiling

Future research on Hexadecyl octadeca-9,12-dienoate will heavily rely on advanced 'omics' technologies to create a comprehensive profile of its biosynthesis, metabolism, and integration into cellular systems. Lipidomics and metabolomics, in particular, offer powerful tools for the in-depth analysis of this wax ester and related metabolic pathways.

Lipidomics will be instrumental in quantifying the abundance of this compound within complex biological matrices. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate and identify this specific wax ester from a myriad of other lipid species. By applying these methods, researchers can investigate how the production of this compound is altered in response to various genetic or environmental perturbations in producer organisms. Furthermore, lipidomics can reveal the broader impact of its synthesis on the entire lipidome, identifying potential bottlenecks or metabolic rearrangements that could be targeted for optimization.

A summary of analytical techniques applicable to the 'omics' profiling of this compound is presented in the table below.

Analytical TechniqueApplication in this compound ResearchKey Information Gained
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification and identification of this compound and its fatty acid and fatty alcohol components.Precise molecular structure, concentration, and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)High-throughput analysis of the lipidome and metabolome in biological samples.Relative and absolute quantification of a wide range of lipids and metabolites.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and quantification of metabolites without the need for extensive sample preparation.Information on the chemical environment of atoms within the molecule.

Integrative Studies Linking Biosynthesis, Function, and Environmental Impact

A holistic understanding of this compound requires integrative studies that connect its production (biosynthesis), its role in biological systems (function), and its fate in the environment.

Biosynthesis: The synthesis of this compound is presumed to follow the general pathway for wax ester production, which involves two key enzymatic steps. First, a fatty acyl-CoA reductase (FAR) reduces a fatty acyl-CoA (in this case, likely linoleoyl-CoA) to a fatty alcohol (hexadecanol). Subsequently, a wax synthase (WS) or a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) catalyzes the esterification of the fatty alcohol with a second fatty acyl-CoA molecule. Future research should focus on identifying and characterizing the specific FAR and WS/DGAT enzymes that are most efficient in producing this compound. This involves gene discovery from diverse organisms and subsequent expression and characterization in suitable host systems like yeast or E. coli.

Function: The function of this compound is likely dictated by its physicochemical properties, which are in turn determined by its long, unsaturated acyl chain and long saturated alcohol chain. In insects, similar long-chain wax esters are crucial components of the cuticular wax layer, providing protection against desiccation and pathogens. In the marine environment, wax esters serve as a primary energy store and a buoyancy aid for many organisms. Research should be directed towards investigating the specific roles of this compound in the organisms that naturally produce it, or in potential applications where its properties would be beneficial, such as in the formulation of emollients in cosmetics or as a biolubricant.

Environmental Impact: As a biodegradable molecule, this compound is expected to have a lower environmental footprint compared to petroleum-derived equivalents. However, its environmental fate, including its rate of biodegradation in different ecosystems (soil, water) and the potential for bioaccumulation, needs to be systematically evaluated. Understanding the enzymatic machinery responsible for its degradation in various microorganisms will be key to assessing its environmental impact and developing bioremediation strategies if necessary. The degradation is likely initiated by lipases that hydrolyze the ester bond, releasing hexadecanol (B772) and linoleic acid, which can then be further metabolized through fatty acid oxidation pathways.

High-Throughput Screening for Novel Biocatalysts and Production Strains

The industrial-scale production of this compound will depend on the availability of highly efficient biocatalysts and robust production strains. High-throughput screening (HTS) methodologies are essential for rapidly identifying promising enzyme candidates and engineered microbial strains.

HTS platforms can be developed to screen large libraries of wax synthase and fatty acyl-CoA reductase variants for improved activity, substrate specificity, and stability. These screens can be based on colorimetric or fluorometric assays that detect the production of the wax ester or the consumption of its precursors. For example, a coupled enzyme assay could be designed where the disappearance of the acyl-CoA or fatty alcohol substrate is linked to a detectable signal. Mass spectrometry-based HTS methods can also be employed for direct and rapid quantification of the desired product from a large number of samples.

Furthermore, HTS can be applied to screen libraries of mutagenized microbial strains for enhanced production of this compound. This can be achieved through the use of biosensors that respond to the presence of the wax ester or by developing rapid analytical methods, such as MALDI-ToF MS, to screen individual colonies for high producers.

The table below outlines potential HTS strategies for improving this compound production.

Screening TargetHTS MethodPrincipleDesired Outcome
Wax Synthase VariantsColorimetric/Fluorometric AssayCoupled enzyme reaction leading to a change in absorbance or fluorescence.Enzymes with higher catalytic efficiency and specificity for hexadecanol and linoleoyl-CoA.
Fatty Acyl-CoA Reductase VariantsGC-MS or LC-MS based screeningDirect measurement of fatty alcohol production from a library of enzyme variants.Enzymes that efficiently produce hexadecanol.
Engineered Microbial StrainsMALDI-ToF MS of coloniesRapid analysis of the lipid profile of individual microbial colonies.Strains with a higher intracellular concentration of this compound.

Theoretical Frameworks for Predicting Complex Lipid Behavior

Theoretical and computational approaches are becoming increasingly powerful in predicting the behavior of complex lipids, and these can be applied to this compound to guide its application and optimization.

Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic-level insights into the structure, dynamics, and interactions of this compound. These simulations can be used to predict its physical properties, such as its melting point, viscosity, and solubility in different solvents. For example, simulations can model the packing of these wax ester molecules in a solid or liquid phase, which is crucial for understanding their material properties. MD simulations can also be used to study the interaction of this compound with other molecules, such as its behavior at an oil-water interface, which is relevant for its use in emulsions and cosmetics.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can be developed to correlate the molecular structure of wax esters with their physical and chemical properties. By analyzing a dataset of known wax esters, these models can predict properties like melting temperature based on descriptors such as chain length, degree of unsaturation, and the position of the ester bond. Such models would be invaluable for designing novel wax esters with tailored properties for specific applications, without the need for extensive experimental synthesis and characterization.

Role in Inter-Kingdom Signaling and Ecological Niche Construction

The potential role of this compound in mediating interactions between different organisms (inter-kingdom signaling) and in shaping the environment of the producer organism (ecological niche construction) represents a fascinating area for future research.

Inter-Kingdom Signaling: Lipids are increasingly recognized as important signaling molecules in interactions between different kingdoms of life. For example, oxidized fatty acids can act as signals between plants and fungi or between bacteria and their eukaryotic hosts. Given that linoleic acid is a polyunsaturated fatty acid, it is plausible that this compound or its oxidized derivatives could have signaling functions. Research in this area would involve co-culturing producer organisms with other species and using metabolomics to identify potential signaling molecules.

Ecological Niche Construction: Organisms can modify their environment in ways that affect their own survival and that of other species, a process known as niche construction. The secretion of lipids is a common mechanism of niche construction. For example, the waxy coating on the cuticle of many insects not only prevents water loss but also influences their interactions with predators and microbes. If this compound is produced as an extracellular lipid, it could play a role in biofilm formation, defense against competitors, or in structuring the microbial community around the producer organism. Investigating the ecological role of this wax ester will provide a more complete picture of its biological significance.

Sustainable Production Strategies for Bio-based Economy Initiatives

The development of sustainable and economically viable production strategies for this compound is a key goal for its integration into a bio-based economy. This involves the use of renewable feedstocks and the engineering of efficient microbial or plant-based production platforms.

Microbial Production: Oleaginous microorganisms, such as certain species of bacteria, yeast, and microalgae, are promising chassis for the production of wax esters. For example, the microalga Euglena gracilis is known to produce wax esters under anaerobic conditions. Metabolic engineering strategies can be employed to enhance the production of this compound in these organisms. This could involve overexpressing the genes for the specific fatty acyl-CoA reductase and wax synthase, as well as engineering the fatty acid biosynthesis pathway to increase the supply of linoleic acid and the fatty alcohol pathway for hexadecanol.

Plant-based Production: Engineering oilseed crops to produce wax esters in their seeds is another attractive strategy. This has been demonstrated in plants like Arabidopsis thaliana by expressing bacterial genes for wax ester synthesis. The advantage of plant-based production is the potential for large-scale, low-cost production. However, challenges such as the potential negative impact of wax ester accumulation on seed viability and germination need to be addressed.

Circular Bio-economy Approaches: The sustainability of this compound production can be further enhanced by utilizing waste streams as feedstocks. For example, lignocellulosic biomass or crude glycerol (B35011) from biodiesel production could be used as carbon sources for microbial fermentation. This would not only reduce the cost of production but also contribute to a more circular economy.

The table below summarizes potential sustainable production platforms for this compound.

Production PlatformKey AdvantagesKey Challenges
Engineered Bacteria (e.g., Rhodococcus)Fast growth, well-established genetic tools.Potential for product toxicity, complex downstream processing.
Engineered Yeast (e.g., Saccharomyces cerevisiae)Robust for industrial fermentation, GRAS status.May require significant engineering to produce long-chain unsaturated fatty acids.
Microalgae (e.g., Euglena gracilis)Can utilize CO2 as a carbon source, some species naturally produce wax esters.Slower growth rates compared to bacteria, harvesting and extraction can be costly.
Engineered Oilseed CropsScalable and potentially low-cost production.Long development times, potential impact on crop yield and performance.

Q & A

How can Hexadecyl octadeca-9,12-dienoate be identified and quantified in plant extracts using chromatographic methods?

Answer:
this compound can be identified via gas chromatography-mass spectrometry (GC-MS) . Key parameters include:

  • Retention time : Compare with standards (e.g., methyl octadeca-9,12-dienoate elutes at ~45.25 min in plant oil extracts ).
  • Mass spectral data : Look for characteristic m/z fragments (e.g., linoleate-derived ions at m/z 294.47 for methyl esters ).
  • Quantification : Use peak area percentages relative to total ion chromatograms. For example, ethyl octadeca-9,12-dienoate constituted 15.46% of Ficus religiosa seed extracts .

Methodological Tip : Optimize column polarity (e.g., DB-5MS) to resolve co-eluting lipids. Validate with NMR for stereochemical confirmation .

What synthetic routes are recommended for preparing this compound and its derivatives?

Answer:

  • Esterification : React linoleic acid (C18:2) with hexadecanol (C16:0-OH) using acid catalysts (e.g., H₂SO₄) under reflux. Purify via silica gel chromatography (hexane:ethyl acetate gradients) .
  • Derivatization : For isotopic labeling, use deuterated hexadecanol or linoleic acid precursors. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purity Assessment : Confirm ≥95% purity using HPLC (C18 column, acetonitrile/isopropanol mobile phase) .

Advanced Note : Stereochemical integrity (9Z,12Z configuration) must be preserved by avoiding high-temperature steps (>80°C) during synthesis .

How does ester chain length (e.g., methyl vs. hexadecyl) influence the bioactivity of octadeca-9,12-dienoate derivatives?

Answer:

  • Lipophilicity : Hexadecyl esters (logP ~12.5) exhibit higher membrane permeability than methyl esters (logP ~7.2), enhancing cellular uptake in drug delivery systems .
  • Enzymatic Stability : Longer chains (e.g., hexadecyl) resist hydrolysis by esterases, prolonging half-life in biological systems .
  • Biological Activity : Methyl esters show higher volatility in GC-MS but lower cytotoxicity (IC₅₀ >100 μM) compared to hexadecyl analogs in cell viability assays .

Experimental Design : Compare EC₅₀ values across derivatives using standardized assays (e.g., MTT for cytotoxicity ).

What challenges arise in interpreting conflicting bioactivity data for this compound?

Answer:
Common discrepancies stem from:

  • Purity Variability : Commercial samples (e.g., 95% vs. 65% purity) may contain isomers or degradation products .
  • Isomer-Specific Effects : (9Z,12Z) vs. (9E,12E) isomers differ in biological activity (e.g., 9Z,12Z inhibits lipase 2-fold more effectively ).
  • Assay Conditions : Solvent choice (DMSO vs. ethanol) impacts solubility and dose-response curves .

Resolution Strategy : Reproduce studies with rigorously characterized compounds (NMR, HPLC) and report isomer ratios .

What role does this compound play in plant lipid metabolism?

Answer:

  • Storage Lipid : Dominates seed oils (e.g., 64.52% peak area in Balanites aegyptiaca), serving as an energy reserve .
  • Ecological Function : May deter herbivores via bitter taste or act as a pheromone precursor in plant-insect interactions .

Analytical Evidence : GC-MS profiles from Ficus religiosa and Balanites aegyptiaca highlight its abundance in ethyl acetate extracts .

What mechanistic pathways govern the thermal degradation of this compound under pyrolysis?

Answer:

  • Primary Pathways :
    • β-Scission : Cleavage at double bonds (9Z,12Z) generates aldehydes (e.g., hexanal) and alkenes .
    • Radical Recombination : Forms polycyclic aromatic hydrocarbons (PAHs) above 400°C .
  • Analytical Tools : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify degradation products .

Research Application : Relevant to biodiesel stability studies, where methyl/hexadecyl esters degrade into shorter-chain volatiles .

How can structural modifications enhance the pharmacological potential of this compound?

Answer:

  • PEGylation : Attach polyethylene glycol (PEG) to improve solubility (e.g., pegcetacoplan derivatives ).
  • Hybrid Lipids : Synthesize glycerolipids with mixed acyl chains (e.g., 16:1/18:2/18:2) to target lipid rafts in cell membranes .

Synthetic Example : [(2R)-2-[(9Z,12Z)-octadecadienoyl]oxy-3-[(hexose)oxy]propyl] derivatives showed 80% yield and nanomolar bioactivity in enzyme inhibition assays .

What analytical techniques resolve stereochemical ambiguities in this compound?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate (9Z,12Z) and (9E,12E) isomers .
  • NMR Spectroscopy : 13C^{13}\text{C} NMR distinguishes double-bond positions (δ 128-130 ppm for cis/trans configurations) .

Case Study : (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid was characterized via 1H^{1}\text{H} NMR and high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecyl octadeca-9,12-dienoate
Reactant of Route 2
Reactant of Route 2
Hexadecyl octadeca-9,12-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.